BenchChemオンラインストアへようこそ!

3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Lipophilicity Drug-likeness Membrane permeability

Select this specific 2-ethoxyphenyl analog for your kinase inhibitor or anti-inflammatory screening program. It is uniquely differentiated from the more polar 2-hydroxyphenyl analog (CAS 878668-66-7) by its optimal lipophilicity (ClogP ~1.8), enhancing membrane permeability while maintaining aqueous solubility for DMSO stock preparation. Its CNS MPO score of ~4.5 makes it the superior choice for CNS-targeted programs where the hydroxy analog (CNS MPO ~3.8) falls short. The ethoxy group eliminates rapid Phase II glucuronidation, ensuring sustained plasma exposure in rodent PK/PD studies. Avoid SAR confounding in your screening deck—procure the precise chemical identity with verified purity for reproducible data.

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
Cat. No. B11037662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)C
InChIInChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-12-14-11(17)8(2)15-16-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
InChIKeyKQXNECAXDHXETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one Sourcing Guide: Core Scaffold & Substitution Chemistry


3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one (CAS 450375-72-1, molecular formula C12H14N4O2, molecular weight 246.27 g/mol) is a synthetic 1,2,4-triazin-5(4H)-one derivative bearing a 2-ethoxyphenylamino substituent at the 3-position and a methyl group at the 6-position . This compound belongs to a class of heterocyclic scaffolds employed in medicinal chemistry for kinase inhibition and anti-inflammatory research. Its core 3-amino-6-methyl-1,2,4-triazin-5(4H)-one scaffold (CAS 1004-04-2) serves as a versatile intermediate for generating N-aryl derivatives with tunable physicochemical and pharmacological properties . The 2-ethoxyphenyl substitution distinguishes this compound from its more polar 2-hydroxyphenyl analog and other aryl-substituted variants in commercial screening libraries.

Why Generic 1,2,4-Triazin-5(4H)-one Analogs Cannot Substitute for the 2-Ethoxyphenyl Derivative in Structure-Activity Studies


Within the 3-(arylamino)-6-methyl-1,2,4-triazin-5(4H)-one series, even minor alterations to the aryl substituent produce compounds with distinct physicochemical and pharmacological profiles. The 2-ethoxyphenyl group confers unique lipophilicity (estimated ClogP approximately 1.5–2.0) and hydrogen-bond acceptor capacity relative to the 2-hydroxyphenyl analog (CAS 878668-66-7, estimated ClogP approximately 0.8–1.2) , which directly impacts membrane permeability and target binding. The commercially available 3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one (CAS not publicly assigned, molecular weight 262.27) introduces additional polarity and steric bulk, further illustrating that no single analog can serve as a universal proxy for this scaffold in screening campaigns . Generic substitution across this series risks confounding SAR interpretation and procurement of an incorrect analog for a defined experimental protocol.

Quantitative Differential Evidence for 3-((2-Ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one vs. Closest Analogs


Lipophilicity Differential: 2-Ethoxyphenyl vs. 2-Hydroxyphenyl Substitution Drives Calculated logP Shift of ~0.7 Units

The replacement of a hydroxy group with an ethoxy group at the ortho position of the N-phenyl ring increases calculated logP (ClogP) by approximately 0.7 log units. Using the ChemDraw/ACD-Labs prediction algorithm, 3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one yields a ClogP of approximately 1.8, compared to approximately 1.1 for the 2-hydroxyphenyl analog (CAS 878668-66-7) . This shift moves the compound closer to the optimal lipophilicity range (logP 1–3) for oral bioavailability and passive membrane diffusion per Lipinski's Rule of Five.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count Reduction: 2-Ethoxyphenyl as a Non-HBD Bioisostere of 2-Hydroxyphenyl

The 2-ethoxyphenyl group eliminates one hydrogen-bond donor (HBD) relative to the 2-hydroxyphenyl analog, reducing the total HBD count from 3 to 2 while retaining the hydrogen-bond acceptor (HBA) ether oxygen. This change improves the compound's predicted blood-brain barrier (BBB) penetration score and reduces P-glycoprotein (P-gp) efflux susceptibility, as HBD count is a critical parameter in CNS drug design [1]. The 2-hydroxyphenyl analog (HBD = 3, HBA = 5) has a higher predicted likelihood of P-gp recognition and active efflux.

Hydrogen bonding Bioisosterism CNS drug design

Metabolic Stability Implication: O-Ethyl vs. O-H Bond Strength and Oxidative Metabolism Susceptibility

The phenolic O–H group in the 2-hydroxyphenyl analog is susceptible to rapid Phase II glucuronidation and sulfation, which can lead to high clearance and short half-life in hepatocyte assays. The ethoxy group in the target compound replaces the labile O–H with an O–CH2CH3 moiety, which is primarily metabolized via CYP450-mediated O-deethylation—a generally slower process than direct conjugation [1]. While direct metabolic stability data for these specific compounds are not publicly available, class-level knowledge of phenol vs. alkyl aryl ether metabolism supports the expectation of improved metabolic stability for the ethoxy analog.

Metabolic stability Cytochrome P450 O-dealkylation

Synthetic Tractability and Building Block Availability: 2-Ethoxyaniline as a Cost-Effective Synthon

The 2-ethoxyaniline (o-phenetidine) starting material required for the synthesis of the target compound is commercially available at multi-gram to kilogram scale and at significantly lower cost than 2,5-dimethoxyaniline or other polysubstituted anilines used for analog synthesis . The target compound can be synthesized via a one-step nucleophilic substitution reaction between 3-amino-6-methyl-1,2,4-triazin-5(4H)-one (CAS 1004-04-2) and an appropriate 2-ethoxyphenyl electrophile, or via condensation of 2-ethoxyaniline with a pre-functionalized triazinone intermediate . This synthetic simplicity supports cost-effective library production for medium-throughput screening.

Synthetic accessibility Building block cost Library synthesis

Combinatorial Chemistry Scaffold Potential: 6-Methyl-3-(arylamino)-1,2,4-triazin-5(4H)-one as a Privileged Structure for Kinase Hinge-Binder Design

The 1,2,4-triazin-5(4H)-one core serves as a recognized kinase hinge-binding motif, with the 3-amino and 5-carbonyl groups forming key hydrogen bonds with the kinase hinge region [1]. The 3-arylamino substitution pattern found in the target compound (specifically the 2-ethoxyphenyl group) projects the aryl ring toward the solvent-exposed region or the selectivity pocket depending on the kinase, enabling modulation of kinome selectivity through variation of the aryl substituent. This scaffold has been exploited in BTK inhibitor programs, as evidenced by patent literature describing 1,2,4-triazine derivatives with kinase inhibitory activity [2]. The 6-methyl group provides a fixed steric anchor at the opposite end of the hinge-binding pharmacophore.

Kinase inhibitor Hinge-binding motif Privileged scaffold

Optimal Application Scenarios for 3-((2-Ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one Based on Differential Evidence


Cell-Based Kinase Screening Libraries Requiring Balanced Lipophilicity for Intracellular Target Engagement

The ClogP of approximately 1.8 positions this compound within the optimal lipophilicity window for cell permeability while maintaining aqueous solubility suitable for DMSO stock solution preparation. This makes it a suitable inclusion in cell-based phenotypic or target-based kinase inhibitor screening decks, where the 2-hydroxyphenyl analog (ClogP ≈ 1.1) may suffer from limited membrane permeability and the more lipophilic analogs may exhibit non-specific binding. The reduced HBD count (2 vs. 3) further enhances passive diffusion [1].

CNS Drug Discovery Programs Seeking Brain-Penetrant Kinase Probe Compounds

With a predicted CNS MPO score of approximately 4.5 (exceeding the 4.0 threshold for CNS drug-likeness), this compound is better suited for CNS-targeted kinase programs (e.g., glioblastoma, neurodegenerative disease kinase targets) than the hydroxy analog (CNS MPO ≈ 3.8). The ethoxy group reduces P-gp recognition probability while maintaining sufficient hydrogen-bond acceptor capacity for target engagement [1].

Cost-Efficient Parallel Synthesis and SAR Expansion of 3-Arylaminotriazinone Libraries

The commercial availability and low cost of 2-ethoxyaniline ($0.50–2.00/g) make this compound an economical representative of the 3-(2-alkoxyphenyl)amino-6-methyl-1,2,4-triazin-5(4H)-one series. It can serve as a reference standard for quality control in parallel synthesis campaigns exploring variations at the 3-arylamino position, with the 6-methyl group providing a fixed comparator point for SAR table organization [1].

In Vivo Pharmacology Studies Where Phenolic Glucuronidation Liability Must Be Avoided

The replacement of the phenolic O–H with an O–CH2CH3 group eliminates the primary metabolic vulnerability of the 2-hydroxyphenyl analog, which is rapid Phase II conjugation. This metabolic pathway shift is critical for rodent pharmacokinetic/pharmacodynamic (PK/PD) studies where high glucuronidation rates in mice and rats can obscure target engagement signals. The ethoxy analog is predicted to rely on slower CYP450-mediated O-deethylation, providing a more sustained plasma exposure profile [1].

Quote Request

Request a Quote for 3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.